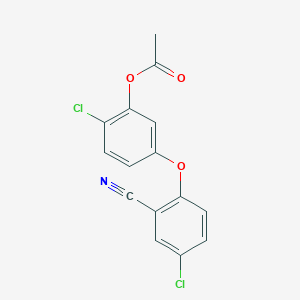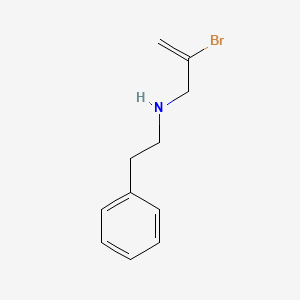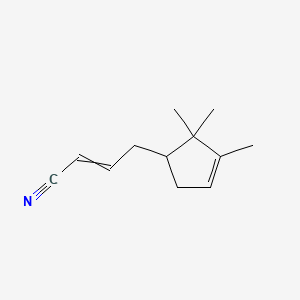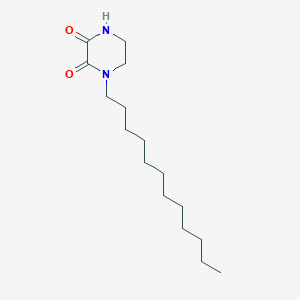
2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate is an organic compound with a complex structure, featuring multiple functional groups including chloro, cyano, and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate typically involves multiple steps. One common method is the Ullmann reaction, where 2-chloro-5-(4-chloro-2-cyanophenoxy)phenol is reacted with acetic anhydride in the presence of a base such as potassium carbonate and a solvent like dimethylformamide . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding phenol and acetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted phenoxy derivatives.
Hydrolysis: 2-Chloro-5-(4-chloro-2-cyanophenoxy)phenol and acetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
科学的研究の応用
2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate involves interactions with various molecular targets. The chloro and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with biological molecules. The phenoxy group can enhance the compound’s stability and facilitate its incorporation into larger molecular frameworks.
類似化合物との比較
特性
CAS番号 |
68534-35-0 |
|---|---|
分子式 |
C15H9Cl2NO3 |
分子量 |
322.1 g/mol |
IUPAC名 |
[2-chloro-5-(4-chloro-2-cyanophenoxy)phenyl] acetate |
InChI |
InChI=1S/C15H9Cl2NO3/c1-9(19)20-15-7-12(3-4-13(15)17)21-14-5-2-11(16)6-10(14)8-18/h2-7H,1H3 |
InChIキー |
FPVLEMJNVKHACB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)





![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)

![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
